4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine
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Overview
Description
4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a difluoromethyl group and a phenyl-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors for the cyclization and difluoromethylation steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione
- 2,4-Disubstituted thiazoles
Uniqueness
4,4-Difluoro-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine is unique due to its combination of a piperidine ring with a difluoromethyl group and a phenyl-thiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H16F2N2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H16F2N2S/c16-15(17)6-8-19(9-7-15)10-13-11-20-14(18-13)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI Key |
MGQFGKXHOPEPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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